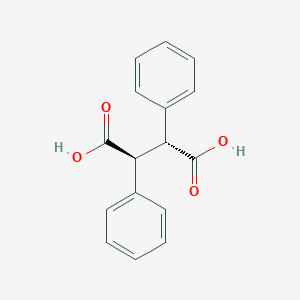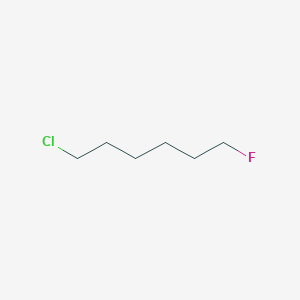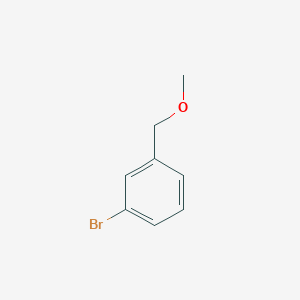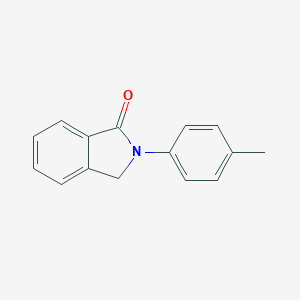![molecular formula C5H10ClNO3S B074487 3-[(2-Chloroethyl)sulfonyl]propanamide CAS No. 1562-40-9](/img/structure/B74487.png)
3-[(2-Chloroethyl)sulfonyl]propanamide
Übersicht
Beschreibung
3-[(2-Chloroethyl)sulfonyl]propanamide is an organic compound with the molecular formula C5H10ClNO3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloroethyl group attached to a sulfonyl moiety, which is further connected to a propanamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloroethyl)sulfonyl]propanamide typically involves the reaction of 3-mercaptopropanoic acid with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then converted to the final amide product by reaction with ammonia or an amine.
-
Step 1: Formation of Sulfonate Ester
Reactants: 3-mercaptopropanoic acid, 2-chloroethanol
Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol)
:Reaction: HS-CH2-CH2-COOH+Cl-CH2-CH2-OH→HO-CH2-CH2-SO2-CH2-CH2-COOH
-
Step 2: Formation of Amide
Reactants: Sulfonate ester, ammonia or amine
Conditions: Solvent (e.g., water or ethanol), mild heating
:Reaction: HO-CH2-CH2-SO2-CH2-CH2-COOH+NH3→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction Reactions: The amide group can be reduced to form amines under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium thiolate, primary or secondary amines.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, borane.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-[(2-Chloroethyl)sulfonyl]propanamide is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology
In biological research, this compound is utilized in the study of enzyme inhibition and protein modification. Its reactive sulfonyl group can form covalent bonds with nucleophilic sites on proteins, making it a valuable tool for probing protein function and structure.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to modify proteins can be harnessed to design inhibitors for specific enzymes or receptors, offering therapeutic potential for various diseases.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for incorporation into polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-[(2-Chloroethyl)sulfonyl]propanamide involves the formation of covalent bonds with nucleophilic sites on target molecules. The chloroethyl group undergoes nucleophilic substitution, leading to the attachment of the sulfonyl group to the target. This modification can alter the function or activity of the target molecule, making it useful for studying biochemical pathways and developing therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(2-Bromoethyl)sulfonyl]propanamide
- 3-[(2-Iodoethyl)sulfonyl]propanamide
- 3-[(2-Hydroxyethyl)sulfonyl]propanamide
Uniqueness
3-[(2-Chloroethyl)sulfonyl]propanamide is unique due to its specific reactivity and the presence of the chloroethyl group. Compared to its bromo and iodo analogs, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. The hydroxyethyl analog, while less reactive, is more hydrophilic and may be preferred in aqueous environments.
Eigenschaften
IUPAC Name |
3-(2-chloroethylsulfonyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO3S/c6-2-4-11(9,10)3-1-5(7)8/h1-4H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTOTNHGSMIASZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)CCCl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397337 | |
| Record name | 3-[(2-chloroethyl)sulfonyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1562-40-9 | |
| Record name | 3-[(2-chloroethyl)sulfonyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanamide,3-[(2-chloroethyl)sulfonyl]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one](/img/structure/B74412.png)









